![molecular formula C14H18O2 B1324657 3-[(4-Methoxyphenyl)methyl]cyclohexanone CAS No. 898785-44-9](/img/structure/B1324657.png)
3-[(4-Methoxyphenyl)methyl]cyclohexanone
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Overview
Description
3-[(4-Methoxyphenyl)methyl]cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a derivative of cyclohexanone, where a 4-methoxybenzyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methyl]cyclohexanone typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)methyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]cyclohexanone involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxybenzylcyclohexanone
- 4-Methoxybenzylcyclohexanone
- Methoxetamine (an analogue of ketamine)
Uniqueness
3-[(4-Methoxyphenyl)methyl]cyclohexanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
3-[(4-Methoxyphenyl)methyl]cyclohexanone, a compound with the molecular formula C14H18O2, is a derivative of cyclohexanone characterized by the presence of a 4-methoxybenzyl group. This unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a cyclohexanone ring substituted with a methoxyphenyl group, which influences its reactivity and biological interactions. The structural formula can be represented as follows:
Key Properties
- Molecular Weight : 218.29 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents such as ethanol and dimethylformamide (DMF)
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with cyclohexanone in the presence of a base like sodium hydride or potassium carbonate, often using DMF or tetrahydrofuran as solvents under reflux conditions. This method allows for efficient formation and purification through recrystallization or chromatography .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, potentially acting as a ligand for various receptors or enzymes. This interaction may modulate enzymatic activity and influence cellular signaling pathways, contributing to its pharmacological effects.
Pharmacological Studies
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives related to this compound possess antimicrobial properties against various bacterial strains, although specific data for this compound remains limited .
- Cytotoxic Effects : In vitro studies have demonstrated that related compounds can induce cytotoxicity in cancer cell lines. For instance, pyrimidine derivatives similar to this compound showed significant cytotoxic effects against HeLa and K562 cell lines . While direct studies on this compound are scarce, its structural similarity suggests potential anticancer activity.
Case Studies
- Cytotoxicity Testing : A study involving structural analogs reported IC50 values indicating effective cytotoxicity against gastric adenocarcinoma cells (AGS) and glioblastoma cells (A172) . Although specific data for this compound was not provided, these findings suggest a potential for similar activity.
- Antimicrobial Testing : Investigations into related compounds revealed varying degrees of antimicrobial efficacy against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were assessed but specific data for this compound are not yet available .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Methoxybenzylcyclohexanone | Cyclohexanone derivative | Antimicrobial properties |
4-Methoxybenzylcyclohexanone | Cyclohexanone derivative | Cytotoxic effects |
Methoxetamine | Ketamine analogue | Antidepressant effects |
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h5-8,12H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUCIIVYHABPSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642374 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-44-9 |
Source
|
Record name | 3-[(4-Methoxyphenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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